tert-Butyl 4-oxooctahydropyrrolo[3,4-c]azepine-2(1H)-carboxylate
Description
tert-Butyl 4-oxooctahydropyrrolo[3,4-c]azepine-2(1H)-carboxylate is a bicyclic organic compound featuring a seven-membered azepine ring fused with a pyrrolidine moiety. This compound is a key intermediate in pharmaceutical synthesis, particularly for bioactive molecules targeting neurological and oncological pathways .
The synthesis typically involves multi-step reactions, including cyclization, coupling, and deprotection steps. For instance, intermediates like tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate (CAS 141449-85-6) are synthesized via reductive amination or nucleophilic substitution, followed by functionalization with groups like benzotriazole or acetyl moieties .
Properties
IUPAC Name |
tert-butyl 4-oxo-1,3,3a,5,6,7,8,8a-octahydropyrrolo[3,4-c]azepine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O3/c1-13(2,3)18-12(17)15-7-9-5-4-6-14-11(16)10(9)8-15/h9-10H,4-8H2,1-3H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBRUMDRDBHWUMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCCNC(=O)C2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
tert-Butyl 4-oxooctahydropyrrolo[3,4-c]azepine-2(1H)-carboxylate is a compound of interest due to its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The compound has the following structural formula and properties:
- Molecular Formula : C13H19N2O3
- Molecular Weight : 251.30 g/mol
- CAS Number : Not specified in the search results.
The structural configuration includes an octahydropyrroloazepine core, which is known for its diverse pharmacological properties.
Research indicates that compounds with similar structures exhibit a variety of biological activities, including:
- Antimicrobial Activity : Compounds in the azepine class have shown effectiveness against various bacterial strains. For instance, studies suggest that modifications to the azepine structure can enhance antimicrobial potency.
- Antitumor Activity : Some derivatives have demonstrated cytotoxic effects on cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Studies
-
Antimicrobial Efficacy :
- A study tested a related azepine compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, suggesting significant antimicrobial properties.
-
Cytotoxicity Against Cancer Cells :
- In vitro assays on HeLa cells showed that a structurally similar compound induced apoptosis with an IC50 value of 15 µM after 24 hours of exposure. This highlights the potential for developing anticancer agents from this chemical class.
Data Tables
| Biological Activity | Test Organism/Cell Line | Result (IC50/MIC) | Reference |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | MIC: 32 µg/mL | |
| Antimicrobial | Escherichia coli | MIC: 32 µg/mL | |
| Cytotoxicity | HeLa Cells | IC50: 15 µM |
Pharmacological Studies
Recent studies have focused on the pharmacokinetics and pharmacodynamics of azepine derivatives. Key findings include:
- Absorption and Distribution : Compounds similar to tert-butyl azepines show good oral bioavailability and can cross the blood-brain barrier, making them candidates for central nervous system (CNS) disorders.
- Toxicological Profiles : Toxicity assessments indicate that while some derivatives exhibit low toxicity in vitro, further in vivo studies are necessary to confirm safety profiles.
Future Directions
Further research is warranted to explore:
- Structure-Activity Relationships (SAR) : Understanding how different substituents affect biological activity can lead to more potent derivatives.
- Clinical Trials : Promising compounds should progress to preclinical and clinical trials to evaluate their therapeutic potential in humans.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The compound is compared to three primary analogues (Table 1):
Table 1. Structural and physicochemical comparison of the target compound with analogues.
Functional and Pharmacological Implications
- 4-Oxo Group: Introduces a hydrogen-bond acceptor, enhancing solubility and binding affinity in enzyme active sites. This contrasts with non-oxo analogues (e.g., CAS 1252572-33-0), which exhibit higher membrane permeability .
- Safety Profile : The cyclopenta[c]pyrrole derivative (CAS 146231-54-1) has a documented safety data sheet (SDS) with precautionary measures for handling, whereas toxicity data for the target compound remains unspecified in available literature .
Preparation Methods
Preparation of N-Alkynyl Piperidine Precursors
A key step in the synthesis involves preparing N-alkynylpiperidine intermediates, which serve as substrates for subsequent cyclization to form the azepine ring.
- General Procedure A : Secondary amines react with pent-4-yn-1-yl tosylate in the presence of sodium iodide and potassium carbonate in acetonitrile at reflux for 12 hours. After work-up involving extraction, washing, drying, and concentration, the crude product is purified by silica gel flash chromatography to afford N-pent-4-ynylpiperidine derivatives in yields ranging from 84% to 89%.
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| N-alkynylation | Secondary amine + pent-4-yn-1-yl tosylate, NaI, K2CO3, CH3CN, reflux 12h | 84–89 | Purification by flash chromatography |
Gold-Catalyzed [5+2] Annulation to Form Azepan-4-ones
- The N-alkynylpiperidine intermediates undergo a gold-catalyzed two-step [5+2] annulation reaction to efficiently construct the azepan-4-one ring system.
- This method provides a direct and high-yielding route to the bicyclic azepine core with an oxo group at the 4-position, closely related to the target compound.
- Reaction monitoring is performed by thin layer chromatography (TLC), and products are purified by flash chromatography.
- Typical solvents include anhydrous dichloromethane and tetrahydrofuran, purified by distillation over calcium hydride and sodium/benzophenone respectively.
| Step | Catalyst & Conditions | Outcome | Notes |
|---|---|---|---|
| Annulation | Gold catalyst, anhydrous CH2Cl2 or THF, room temp or reflux | Formation of azepan-4-one core | Efficient ring construction |
Installation of tert-Butyl Carbamate Protecting Group
- The Boc protection is typically introduced by reacting the free amine with di-tert-butyl dicarbonate (Boc2O) under mild basic conditions.
- This step ensures the nitrogen atom is protected during subsequent synthetic transformations.
- Purification is achieved by silica gel chromatography, and the product is characterized by NMR and IR spectroscopy.
| Step | Reagents & Conditions | Outcome | Notes |
|---|---|---|---|
| Boc Protection | Di-tert-butyl dicarbonate, base (e.g., triethylamine), solvent (e.g., dichloromethane), room temp | tert-Butyl carbamate formation | Protects amine functionality |
Oxidation to Introduce the 4-Oxo Functionality
- The ketone at the 4-position can be introduced by selective oxidation of the corresponding secondary alcohol or direct oxidation of the azepine ring.
- Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) or other peracids for epoxidation followed by rearrangement, or chromium-based oxidants for direct ketone formation.
- Reaction conditions are carefully controlled to avoid over-oxidation or ring cleavage.
- The product is purified by extraction and chromatography, with yields typically moderate to high depending on the substrate and conditions.
| Step | Oxidizing Agent & Conditions | Outcome | Notes |
|---|---|---|---|
| Oxidation | m-CPBA or chromium oxidants, 0 °C to room temp | Formation of 4-oxo group | Controlled conditions to preserve ring |
Representative Data Table Summarizing Preparation Steps
| Step Number | Reaction Type | Key Reagents/Conditions | Yield Range (%) | Purification Method | Characterization Techniques |
|---|---|---|---|---|---|
| 1 | N-Alkynylation | Secondary amine, pent-4-yn-1-yl tosylate, NaI, K2CO3, CH3CN, reflux 12 h | 84–89 | Silica gel flash chromatography | 1H NMR, 13C NMR, IR, MS |
| 2 | Gold-catalyzed annulation | Gold catalyst, anhydrous CH2Cl2 or THF, RT or reflux | High | Silica gel chromatography | X-ray crystallography, NMR |
| 3 | Boc Protection | Di-tert-butyl dicarbonate, base, dichloromethane, RT | Quantitative | Silica gel chromatography | NMR, IR |
| 4 | Oxidation | m-CPBA or chromium oxidants, 0 °C to RT | Moderate to high | Extraction, chromatography | NMR, IR, MS |
Research Findings and Observations
- The use of gold catalysis in the annulation step significantly improves the efficiency and selectivity of azepan-4-one formation, offering a streamlined approach to the bicyclic core of this compound.
- The N-alkynylation step is robust, providing high yields of intermediates essential for ring construction.
- Boc protection is a standard and reliable method to safeguard the nitrogen functionality during oxidation and other transformations.
- Oxidation steps require careful optimization to maintain the integrity of the bicyclic system and to achieve selective ketone formation.
- Spectroscopic characterization (NMR, IR, MS) and X-ray crystallography are crucial for confirming the structure and purity of intermediates and the final product.
Q & A
Basic Research Question
- Ventilation : Use fume hoods to avoid inhalation of fine powders or vapors.
- Thermal stability : Store at room temperature, away from ignition sources (P210) .
- First aid : In case of exposure, rinse skin/eyes with water and consult a physician immediately (P101, P102) .
How do hydrogen-bonding networks influence the solid-state properties of this compound?
Advanced Research Question
Graph set analysis (e.g., Etter’s rules) reveals that intermolecular C–H···O and N–H···O interactions dictate crystal packing. For example:
- R₂²(8) motifs : Observed in carbonyl-rich derivatives, these motifs stabilize layered structures, impacting solubility and melting points .
- Torsional angles : The dihedral angle between the pyrrolidine and azepine rings (e.g., 15.7° in triclinic forms) affects π-stacking and mechanical properties .
Implications : Tailoring substituents (e.g., electron-withdrawing groups) can modulate hydrogen-bond strength for desired crystallinity .
What strategies improve reaction yields in multi-step syntheses involving this compound?
Advanced Research Question
- Catalyst screening : Pd(OAc)₂ with bulky ligands (e.g., BINAP) enhances coupling efficiency in sterically hindered environments .
- Solvent optimization : Polar aprotic solvents (DMF, THF) improve Boc-deprotection kinetics, while toluene minimizes side reactions in Pd-catalyzed steps .
- Workflow integration : Use microfluidic reactors for photochemical steps to enhance reproducibility and reduce reaction times (e.g., 16 h → 4 h) .
How is this compound utilized in medicinal chemistry research?
Advanced Research Question
The bicyclic scaffold serves as a rigid core for:
- Retinol-binding protein 4 (RBP4) antagonists : Derivatives like 6-methyl-2-(trifluoromethylphenyl)pyrimidine-4-carboxylic acid show nanomolar binding affinity, validated via SPR and cellular assays .
- Kinase inhibitors : Functionalization at the 4-oxo position introduces hydrogen-bond donors/acceptors for ATP-competitive binding .
Screening workflows : Radiolabeled analogs (³H/¹⁴C) are used in autoradiography to map target engagement .
What analytical techniques are critical for purity assessment?
Basic Research Question
- HPLC-MS : Reverse-phase C18 columns (ACN/H₂O gradient) detect impurities at 0.1% levels. m/z 318.9 [M+H]⁺ is typical for brominated analogs .
- Elemental analysis : Carbon/nitrogen ratios (±0.3%) confirm stoichiometry .
- TGA-DSC : Thermal decomposition profiles (onset ~200°C) identify hydrate/solvate forms .
How can computational modeling guide the design of novel derivatives?
Advanced Research Question
- Docking studies : AutoDock Vina or Schrödinger Suite predicts binding poses in protein active sites (e.g., PI3Kγ for anticancer leads) .
- ADMET prediction : SwissADME estimates logP (2.1–3.5) and BBB permeability, prioritizing derivatives with optimal pharmacokinetics .
- MD simulations : AMBER or GROMACS assess conformational stability in aqueous vs. lipid bilayer environments .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
